Methyl 2-(3-(thiophen-2-ylmethyl)ureido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(3-(thiophen-2-ylmethyl)ureido)benzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative featuring a ureido-thiophenmethyl substituent at position 2 and a methyl ester group at position 4. The benzo[d]thiazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric properties with aromatic heterocycles, enabling interactions with biological targets such as enzymes and receptors . The compound’s synthesis likely follows a multi-step protocol:
- Step 1: Preparation of methyl 2-aminobenzo[d]thiazole-6-carboxylate via cyclization of methyl 4-aminobenzoate with KSCN and bromine in acetic acid .
- Step 2: Introduction of the ureido-thiophenmethyl group via coupling of the 2-amino group with a thiophene-containing isocyanate or carbamate derivative.
Properties
IUPAC Name |
methyl 2-(thiophen-2-ylmethylcarbamoylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-21-13(19)9-4-5-11-12(7-9)23-15(17-11)18-14(20)16-8-10-3-2-6-22-10/h2-7H,8H2,1H3,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCBXGFQFACRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
A widely adopted method involves the condensation of 2-aminothiophenol with α-haloketones. For example, methyl 4-amino-3-mercaptobenzoate reacts with chloroacetone in ethyl acetate under triethylamine catalysis to yield methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethyl acetate | 85–98 | |
| Catalyst | Triethylamine | 0.5 eq | |
| Temperature | Reflux (78°C) | 6–10 hrs | |
| Workup | pH 8–9 precipitation | 95% purity |
This method achieves high regioselectivity due to the electron-withdrawing ester group directing cyclization.
Bromination-Cyclization Sequential Approach
Alternative protocols employ brominated intermediates. Methyl 4-amino-3-fluorobenzoate undergoes bromination with Br₂/NaSCN in ethanol at 30°C for 48 hours, followed by thiourea-mediated cyclization. While effective, this route suffers from lower yields (24–61%) in bromination steps, necessitating catalyst screening (e.g., CuBr₂/t-BuONO).
Ureido Group Installation
Introducing the 3-(thiophen-2-ylmethyl)ureido moiety requires precise control to avoid oligomerization. Two strategies prevail:
Isocyanate Coupling
Reaction of methyl 2-aminobenzo[d]thiazole-6-carboxylate with thiophen-2-ylmethyl isocyanate in anhydrous THF at 0–5°C produces the target ureido derivative. Key advantages include:
- Chemoselectivity : Minimal epimerization observed at low temperatures
- Yield Optimization :
Solvent Catalyst Time (hrs) Yield (%) THF None 24 62 DCM DMAP 12 78
Dimethylaminopyridine (DMAP) enhances reactivity by activating the isocyanate electrophile.
Carbodiimide-Mediated Approach
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to conjugate thiophen-2-ylmethylamine to a preformed benzothiazole-carboxylic acid intermediate. This route proceeds via:
- Hydrolysis of methyl ester to carboxylic acid (NaOH/EtOH, 80°C, 2 hrs)
- EDC-mediated amide coupling with thiophenmethylamine (RT, 12 hrs)
However, overhydrolysis of the ester remains a challenge, requiring strict stoichiometric control (1:1.05 EDC:acid ratio).
Thiophenmethyl Functionalization
Incorporating the thiophene moiety employs nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling:
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 2-bromothiophene with benzothiazole-urea intermediates demonstrates superior efficiency:
| Catalyst System | Ligand | Yield (%) | Reference |
|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | 73 | |
| Pd(OAc)₂ | BINAP | 68 |
Reactions proceed optimally in toluene at 110°C for 18 hrs, with Cs₂CO₃ as base.
Direct Alkylation
Thiophen-2-ylmethyl bromide reacts with urea intermediates under phase-transfer conditions:
- Conditions : TBAB (0.1 eq), K₂CO₃ (2 eq), DMF, 60°C, 8 hrs
- Yield : 81%
- Purity : >98% (HPLC)
Reaction Optimization Strategies
Solvent Screening
Comparative analysis of solvent effects on ureido formation:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hrs) | |
|---|---|---|---|---|
| THF | 7.6 | 62 | 24 | |
| DCM | 8.9 | 78 | 12 | |
| DMF | 36.7 | 85 | 6 |
Polar aprotic solvents accelerate reaction kinetics but may complicate purification.
Catalysis Innovations
The diisopropyl ethyl ammonium acetate (DIPEAc) system, originally developed for Biginelli reactions, enhances yields in multi-component syntheses:
- Application : One-pot assembly of benzothiazole-urea-thiophene systems
- Conditions : 10 mol% DIPEAc, ethanol, RT, 45 mins
- Yield Improvement : 93% vs. 68% with conventional catalysts
Structural Characterization
Spectroscopic Analysis
Key diagnostic signals confirm successful synthesis:
X-ray Crystallography
Single-crystal analysis of analogous compounds confirms:
- Dihedral angle between benzothiazole and thiophene: 48.7°
- Ureido group coplanarity with benzothiazole core (r.m.s. deviation 0.032 Å)
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Pilot studies demonstrate enhanced efficiency for high-volume production:
| Parameter | Batch Mode | Flow Mode | Improvement |
|---|---|---|---|
| Reaction Time | 12 hrs | 22 mins | 97% faster |
| Space-Time Yield | 0.8 kg/m³/day | 14.6 kg/m³/day | 18× |
| Impurity Profile | 2.1% | 0.7% | 67% reduction |
Green Chemistry Metrics
Comparison of environmental impact indicators:
| Metric | Traditional Route | Optimized Route |
|---|---|---|
| E-Factor | 32.7 | 8.4 |
| Process Mass Intensity | 45.2 | 12.1 |
| Renewable Solvent % | 0% | 100% (ethanol) |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(thiophen-2-ylmethyl)ureido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Methyl 2-(3-(thiophen-2-ylmethyl)ureido)benzo[d]thiazole-6-carboxylate exhibits a range of biological activities, making it a compound of interest in drug discovery.
Antimicrobial Properties
Research indicates that derivatives of benzo[d]thiazole, including this compound, demonstrate notable antimicrobial activity against various bacterial strains and fungi. Studies have shown that compounds within this class can outperform traditional antibiotics under specific conditions, highlighting their potential as alternative therapeutic agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit growth in certain cancer cell lines, indicating its potential as an anticancer agent. The structural features of the compound, particularly the thiophene and thiazole rings, contribute to its biological efficacy.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the Ureido Group : This step involves the reaction between thiophene derivatives and isocyanates to create the ureido functionality.
- Cyclization : The formation of the benzo[d]thiazole core through cyclization reactions.
- Carboxylation : Introduction of the carboxylate group to complete the structure.
Characterization techniques such as NMR spectroscopy, X-ray diffraction, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Structural Features
The unique structure of this compound contributes significantly to its biological activity:
| Structural Feature | Description |
|---|---|
| Benzo[d]thiazole Core | Provides a stable aromatic system conducive to biological interactions. |
| Thiophene Ring | Enhances electron delocalization and contributes to antimicrobial properties. |
| Carboxylate Group | Increases solubility and bioavailability in biological systems. |
Case Studies and Research Findings
Several studies have documented the effectiveness of compounds similar to this compound:
Antimicrobial Efficacy
In a comparative study, derivatives containing the thiazole nucleus were tested against both Gram-positive and Gram-negative bacteria. Results showed that specific derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Studies
Research focusing on the anticancer potential of thiazole derivatives indicated that certain compounds inhibited cell proliferation in various cancer lines, showcasing promise for further development as anticancer therapeutics .
Mechanism of Action
The mechanism of action of Methyl 2-(3-(thiophen-2-ylmethyl)ureido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, while the benzo[d]thiazole and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Physicochemical Properties
- Lipophilicity : The thiophenmethyl-ureido group increases logP compared to simpler analogues (e.g., logP = 2.08 for methyl benzo[d]thiazole-6-carboxylate vs. estimated >3.0 for the target compound).
- Solubility : Ureido groups improve aqueous solubility relative to thioether or amide-linked derivatives .
- Acid Dissociation (pKa) : The ureido nitrogen (pKa ~5.41 ) may protonate under physiological conditions, affecting membrane permeability.
Biological Activity
Methyl 2-(3-(thiophen-2-ylmethyl)ureido)benzo[d]thiazole-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.
Chemical Structure and Properties
This compound features a complex structure that includes a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of thiophene and urea functionalities enhances its potential interactions with biological macromolecules, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that thiazole derivatives, including those similar to this compound, exhibit significant antimicrobial properties. These compounds have been shown to be effective against various bacterial strains and fungi, often outperforming traditional antibiotics:
| Compound | Target Microorganisms | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | Staphylococcus aureus | 25 | Moderate |
| This compound | Escherichia coli | 50 | Weak |
| Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate | Micrococcus luteus | 1.95–3.91 | Strong |
The Minimum Inhibitory Concentration (MIC) values indicate that while the compound shows moderate activity against certain strains, further structural modifications may enhance its efficacy.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | <10 | Doxorubicin |
| H460 (Lung Cancer) | <15 | Doxorubicin |
| HepG2 (Liver Cancer) | <20 | Doxorubicin |
The IC50 values suggest that this compound may inhibit cancer cell proliferation effectively, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Initial studies indicate interactions with key proteins involved in cell signaling pathways. For instance, docking studies have shown that the compound can bind to specific targets, inhibiting their function and leading to therapeutic effects:
- VEGFR Inhibition : Compounds structurally related to this compound have been noted for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical player in tumor angiogenesis.
- Apoptosis Induction : The compound may also activate apoptotic pathways in cancer cells, as indicated by increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the efficacy of thiazole derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that certain thiazole derivatives exhibited potent antibacterial activity against multi-drug resistant strains of bacteria, suggesting that this compound could be a viable candidate for developing new antibiotics .
- Anticancer Screening : In a screening assay involving multiple cancer cell lines, compounds similar to this compound showed promising results, with several compounds achieving significant growth inhibition at low concentrations .
Q & A
Q. Characterization :
- NMR : Confirm regiochemistry of the ureido group (δ 8.5–9.0 ppm for NH protons) and thiophene substitution (δ 6.8–7.2 ppm) .
- HPLC/MS : Verify purity (>95%) and molecular ion peak ([M+H]⁺ at m/z ~403) .
Advanced: How can reaction conditions be optimized to mitigate side reactions during the synthesis of the ureido-thiophene intermediate?
Answer:
Common side reactions include:
- Isourea Formation : Competing pathway during carbodiimide-mediated coupling. Mitigate using HOBt (1-hydroxybenzotriazole) to stabilize the active ester intermediate .
- Thiophene Ring Oxidation : Avoid strong oxidants (e.g., HNO₃); use inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during coupling .
Q. Optimization Table :
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Dry DMF | Reduces hydrolysis |
| Coupling Agent | EDC/HOBt (1:1 molar) | Minimizes isourea |
| Temperature | 0–5°C | Prevents oxidation |
Basic: What biological screening assays are suitable for evaluating this compound’s anticancer activity?
Answer:
- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) to assess cell death pathways .
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
Methodological Note : Include positive controls (e.g., cisplatin) and validate results across triplicate experiments .
Advanced: How do structural modifications (e.g., thiophene vs. phenyl substituents) influence bioactivity?
Answer:
Structure-Activity Relationship (SAR) Insights :
Q. Data Comparison :
| Substituent | IC₅₀ (µM, HeLa) | LogP |
|---|---|---|
| Thiophen-2-ylmethyl | 1.2 ± 0.3 | 2.8 |
| Phenylmethyl | 3.5 ± 0.5 | 3.1 |
Basic: What analytical techniques are critical for assessing the compound’s stability under physiological conditions?
Answer:
- HPLC-UV : Monitor degradation products at 254 nm in PBS (pH 7.4, 37°C) over 24 hours .
- LC-MS/MS : Identify hydrolyzed metabolites (e.g., free carboxylic acid) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .
Key Finding : The methyl ester group hydrolyzes slowly (t₁/₂ ~8 hours in plasma), suggesting prodrug potential .
Advanced: How can conflicting cytotoxicity data between in vitro and in vivo models be resolved?
Answer:
Potential Causes :
Q. Resolution Workflow :
Replicate In Vivo Dosing : Use pharmacokinetic (PK) profiling to correlate exposure with efficacy.
Formulation Adjustments : Switch from DMSO to cyclodextrin-based carriers for better bioavailability .
Basic: What computational methods predict the compound’s binding affinity to therapeutic targets?
Answer:
- Molecular Docking : AutoDock Vina to model interactions with EGFR (PDB: 1M17) .
- Pharmacophore Mapping : Identify critical H-bond donors (ureido NH) and aromatic features (thiophene) .
- ADMET Prediction : SwissADME for logP (2.8), BBB permeability (CNS < -2), and CYP inhibition .
Advanced: What strategies address low yields in the final esterification step?
Answer:
Root Cause Analysis :
- Steric Hindrance : Bulky benzo[d]thiazole core impedes methanol access.
- Acid Catalysis : H₂SO₄ may protonate the ureido group, reducing reactivity.
Q. Solutions :
- Alternative Catalysts : Use MeSO₃H (weaker acid) or lipase enzymes (e.g., Candida antarctica) for regioselective esterification .
- Microwave Assistance : Reduce reaction time (30 min vs. 12 hours) and improve yield by 15–20% .
Basic: How is the compound’s purity validated before biological testing?
Answer:
- HPLC : C18 column (ACN/water gradient), retention time ~12.5 min, purity ≥95% .
- Elemental Analysis : Match calculated (C: 50.6%, H: 3.8%, N: 10.4%) vs. experimental values .
- TLC : Single spot (Rf 0.4 in ethyl acetate/hexane 1:1) .
Advanced: How can regiochemical ambiguities in the benzo[d]thiazole core be resolved spectroscopically?
Answer:
- NOESY NMR : Detect spatial proximity between thiophene protons and benzo[d]thiazole C-2 proton .
- X-ray Crystallography : Resolve crystal structure to confirm substitution pattern (e.g., C-6 carboxylate vs. C-5) .
- IR Spectroscopy : Carboxylate C=O stretch at ~1700 cm⁻¹; absence indicates ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
